molecular formula C12H21N3O4S B6340080 {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol CAS No. 1221342-35-3

{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol

Cat. No. B6340080
CAS RN: 1221342-35-3
M. Wt: 303.38 g/mol
InChI Key: BYVRSLJJSZERBH-UHFFFAOYSA-N
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Description

“{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol” is a chemical compound with the molecular formula C12H21N3O4S . It has a molecular weight of 303.38 . The CAS number for this compound is 1221342-35-3 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H21N3O4S . Unfortunately, the specific structural diagram is not provided in the search results. For a detailed structural analysis, it’s recommended to use specialized software or databases that can generate a 3D model based on the molecular formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular structure. It has a molecular weight of 303.38 . Unfortunately, the specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the search results. For detailed information on the physical and chemical properties, it’s recommended to refer to specialized chemical literature or databases.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound's structure, featuring a methanesulfonyl group and a morpholin-4-yl propyl substituent attached to an imidazol-5-yl methanol core, suggests its relevance in synthetic chemistry. Compounds with similar structural motifs have been utilized in the synthesis of complex molecular architectures. For instance, imidazole derivatives have been synthesized through reactions involving methanesulfonyl intermediates, showcasing the role of such functionalities in constructing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Sasaki, Ohno, & Ito, 1984).

Catalysis and Reaction Mechanisms

Methanesulfonyl groups are known for their involvement in catalytic processes and as intermediates in organic reactions. Research on methanesulfonates, for example, has shed light on their reactivity and potential in facilitating various organic transformations. Studies have examined the kinetics and mechanism of reactions involving methanesulfonate esters, providing insights into their role in synthesis and catalysis (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).

Medicinal Chemistry Applications

The presence of an imidazole ring and a morpholine moiety in the compound suggests potential medicinal chemistry applications. Imidazole-based compounds, for example, have been explored for their therapeutic properties, including antifungal activities. The synthesis and evaluation of imidazole derivatives as antifungal agents highlight the significance of such structures in drug discovery (Silvestri, Pagnozzi, Troccoli, Stefancich, Massa, Apuzzo, Perazzi, Artico, & Simonetti, 1995).

Material Science and Engineering

Compounds featuring methanesulfonyl and imidazole functionalities have also found applications in material science, particularly in the synthesis of novel materials with unique properties. The development of heternuclear dicationic Brønsted acidic ionic liquids using morpholine and imidazole units demonstrates the utility of such compounds in creating materials with potential applications in catalysis and as functional solvents (Cui, Zhang, Jia, Wang, & Wei, 2015).

properties

IUPAC Name

[2-methylsulfonyl-3-(3-morpholin-4-ylpropyl)imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-20(17,18)12-13-9-11(10-16)15(12)4-2-3-14-5-7-19-8-6-14/h9,16H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVRSLJJSZERBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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